1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid
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Overview
Description
1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid: is an organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of isochromenes, which are characterized by a fused benzene and pyran ring system. The presence of a trifluoromethyl group at the 6-position and a carboxylic acid group at the 3-position further enhances its chemical reactivity and potential utility in synthetic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and trifluoromethyl ketone.
Formation of Isochromene Ring: The key step involves the cyclization of the starting materials to form the isochromene ring system. This can be achieved through a condensation reaction under acidic or basic conditions.
Oxidation: The intermediate is then subjected to oxidation to introduce the oxo group at the 1-position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalysts: The use of catalysts such as palladium or platinum can enhance reaction rates and selectivity.
Purification: Industrial production also involves rigorous purification steps, including crystallization and chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid: can be compared with other isochromene derivatives, such as:
Uniqueness
- Trifluoromethyl Group : The presence of the trifluoromethyl group at the 6-position imparts unique electronic properties, enhancing the compound’s reactivity and stability.
- Carboxylic Acid Group : The carboxylic acid group at the 3-position allows for further functionalization, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O4/c12-11(13,14)6-1-2-7-5(3-6)4-8(9(15)16)18-10(7)17/h1-3,8H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIMKGQVIOQONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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